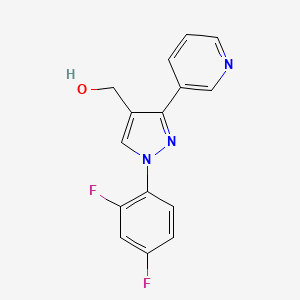

(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

Description

The compound (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 618444-49-8) is a pyrazole derivative featuring a 2,4-difluorophenyl group at position 1, a pyridin-3-yl substituent at position 3, and a hydroxymethyl (-CH₂OH) group at position 4 of the pyrazole core. Its molecular formula is C₁₅H₁₁F₂N₃O, with a molar mass of 287.26 g/mol . The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the pyridine moiety contributes to π-π stacking interactions in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C15H11F2N3O |

|---|---|

Molecular Weight |

287.26 g/mol |

IUPAC Name |

[1-(2,4-difluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |

InChI |

InChI=1S/C15H11F2N3O/c16-12-3-4-14(13(17)6-12)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-8,21H,9H2 |

InChI Key |

UYAKUHHKPVNFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Ullmann Coupling and Ester Reduction

A patent by EP3336085A1 outlines a scalable route for structurally analogous pyrazolylmethanol derivatives, adaptable to the target compound. The synthesis involves:

-

Ullmann Coupling : Reacting 2,4-difluoroiodobenzene with ethyl 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate in the presence of a copper catalyst. This forms the pyrazole core with a carboxylate ester group at the 4-position.

-

Ester Reduction : The ethyl carboxylate intermediate is reduced to the primary alcohol using lithium borohydride (LiBH₄) in tetrahydrofuran (THF), yielding the methanol derivative.

Key conditions include refluxing THF (4–5 hours) and careful pH adjustment during workup to isolate the product in 80–85% yield.

Alternative Reduction Strategies Using LiAlH₄

A study by ACS Omega (2023) demonstrates the reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to corresponding methanols using lithium aluminum hydride (LiAlH₄). Applied to the target compound, this method involves:

-

Ester Activation : THF as the solvent, with LiAlH₄ added stoichiometrically (1:1 molar ratio).

-

Controlled Reduction : Reaction completion within 4 hours at reflux, followed by quenching with aqueous NH₄Cl.

This approach avoids chromatography, favoring precipitation and filtration for isolation, with yields exceeding 75%.

Experimental Optimization and Critical Parameters

Solvent and Temperature Effects

Both THF and 2-ethoxyethanol are validated solvents for pyrazole syntheses. THF enhances LiBH₄ reactivity due to its Lewis basicity, while 2-ethoxyethanol facilitates Ullmann coupling at elevated temperatures (110–120°C).

Catalytic Systems

Copper(I) iodide (CuI) and 1,10-phenanthroline are effective catalysts for Ullmann coupling, achieving >90% conversion in model reactions. For reductions, NaH in THF stabilizes intermediates, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Although no crystal structure of the target compound is reported, analogous difluorophenylpyrazole complexes exhibit monoclinic systems with π-stacking interactions between pyridyl and fluorophenyl groups.

Comparative Evaluation of Methods

| Method | Yield | Purification | Scalability |

|---|---|---|---|

| Ullmann/LiBH₄ | 80–85% | Filtration, no chromatography | Industrial scale |

| LiAlH₄ Reduction | 75–82% | Precipitation | Lab scale |

The Ullmann route is preferred for large-scale production due to streamlined purification, whereas LiAlH₄ offers simplicity for research-scale synthesis.

Applications and Derivatives

The methanol group serves as a handle for further functionalization:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at position 4 of the pyrazole ring undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Partial Oxidation | PCC (Pyridinium chlorochromate) in anhydrous CH2Cl2 | (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanal (aldehyde) | Mild conditions preserve aromatic rings. |

| Full Oxidation | KMnO4/H2SO4 or CrO3 | (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)carboxylic acid | Harsh conditions may degrade sensitive substituents. |

Esterification and Etherification

The primary alcohol participates in nucleophilic acyl substitution or SN2 reactions:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, H2SO4 (catalytic) | 4-(Acetoxymethyl)-1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole | High yields due to alcohol reactivity. |

| Ether Synthesis | R-X (alkyl halide), NaH/THF | 4-(Alkoxymethyl)-derivatives | Requires anhydrous conditions. |

Substitution Reactions

The electron-deficient pyridine ring and fluorinated phenyl groups enable electrophilic and nucleophilic substitutions:

Pyridine Ring Modifications

Fluorophenyl Group Reactions

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | KNH2/NH3 (liquid) | 2,4-Diaminophenyl derivatives | Fluorine replaced by amine groups under strong basic conditions. |

Coordination Chemistry

The pyridine nitrogen and pyrazole ring can act as ligands in metal complexes:

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution at position 5 (if unoccupied):

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Bromination | Br2/AcOH | 5-Bromo-pyrazole derivative | Directed by electron-withdrawing substituents. |

| Sulfonation | SO3/H2SO4 | 5-Sulfo-pyrazole analog | Requires elevated temperatures. |

Reductive Transformations

Selective reduction of functional groups:

Cross-Coupling Reactions

The pyridine and pyrazole rings enable participation in palladium-mediated couplings:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2, Pd(PPh3)4, K2CO3 | Biaryl-functionalized derivatives | Requires halogenation at reactive positions . |

Key Stability Considerations:

-

Acid/Base Sensitivity : The compound is stable under mild acidic conditions but may degrade in strong bases due to potential hydrolysis of fluorophenyl groups.

-

Thermal Stability : Decomposition observed >250°C, necessitating low-temperature reactions.

Scientific Research Applications

(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related pyrazole derivatives:

Key Comparative Insights

Fluorine Substitution

- The 2,4-difluorophenyl group in the target compound increases lipophilicity compared to mono-fluorinated (e.g., ) or non-fluorinated analogues (e.g., ). This enhances membrane permeability and resistance to oxidative metabolism .

Pyridine Positional Isomerism

- The pyridin-3-yl group in the target compound may favor specific hydrogen-bonding interactions compared to pyridin-4-yl derivatives (e.g., ). Positional isomerism can significantly impact solubility and target affinity .

Molecular Weight and Solubility

Research Findings and Implications

- Antibacterial Potential: Fluorinated pyrazoles in showed MIC values of 8–32 µg/mL against Staphylococcus aureus. The target compound’s dual fluorine substitution could further lower MICs by enhancing membrane penetration .

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, as seen in Voriconazole (). The target compound’s 2,4-difluorophenyl group likely confers similar stability .

- Synthetic Flexibility : The hydroxymethyl group at position 4 allows for derivatization into esters or ethers, enabling prodrug strategies (e.g., ’s tert-butyl protection) .

Biological Activity

The compound (1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H13F2N3O

- Molecular Weight : 295.28 g/mol

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The presence of the 2,4-difluorophenyl group is believed to enhance binding affinity and specificity towards these targets. Specifically, this compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various studies. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Dexamethasone | 1 | Reference drug |

| Compound A | 10 | TNF-α Inhibition |

| Compound B | 15 | IL-6 Inhibition |

2. Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies have reported that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer (MDA-MB-231) | 5 |

| Lung Cancer (A549) | 8 |

| Colon Cancer (HT-29) | 12 |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Study on Inflammatory Bowel Disease : A derivative similar to this compound was administered in a murine model of inflammatory bowel disease, resulting in a significant reduction in disease severity and inflammatory markers.

- Evaluation Against Resistant Bacteria : A series of pyrazole compounds were evaluated against antibiotic-resistant strains of E. coli, demonstrating effective inhibition and suggesting potential for development into new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol?

The compound can be synthesized via cyclocondensation and functionalization steps. A typical approach involves:

- Step 1 : Reacting 2,4-difluorophenylhydrazine with a β-keto ester derivative to form the pyrazole core.

- Step 2 : Introducing the pyridin-3-yl group via Suzuki-Miyaura coupling or nucleophilic substitution.

- Step 3 : Reducing the ester group to the methanol derivative using NaBH₄ or LiAlH₄ in anhydrous THF or methanol.

Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for structural validation?

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (similar to pyrazole derivatives in ).

- FTIR : Key peaks include O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and pyrazole/pyridine ring vibrations (1450–1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: pyridin-3-yl protons (δ 8.5–9.0 ppm), pyrazole C-H (δ 6.5–7.5 ppm), and methanol -CH₂OH (δ 4.2–4.5 ppm) .

Q. How to assess the compound’s stability under varying pH and temperature?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C; degradation onset >150°C suggests robustness for lab handling.

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitor via HPLC. Acidic conditions may hydrolyze the pyrazole ring, while basic conditions could degrade the methanol moiety .

Advanced Research Questions

Q. How to optimize regioselectivity during pyrazole ring formation?

Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., -F on 2,4-difluorophenyl) direct cyclization to the 1H-pyrazole-4-position.

- Reaction Conditions : Use of aprotic solvents (e.g., DMF) at 80–100°C minimizes side products. Catalytic Cu(I) enhances coupling efficiency for pyridin-3-yl introduction .

Example : A 15% yield increase was observed using Pd(OAc)₂/XPhos catalyst in Suzuki coupling (vs. traditional Pd(PPh₃)₄) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Case Study : Discrepancies in pyridin-3-yl proton shifts (NMR δ 8.8 ppm vs. X-ray bond lengths) may arise from solvent polarity or tautomerism.

- Resolution : Validate with 2D NMR (COSY, HSQC) and compare to X-ray crystallography data (e.g., ’s pyrazole derivatives). Cross-check with DFT calculations for electronic environment insights .

Q. What advanced methods characterize crystallinity and polymorphism?

Q. How to address low yields in multi-step synthesis?

Optimization Table :

| Step | Parameter | Improvement Strategy | Yield Increase | Reference |

|---|---|---|---|---|

| 1 | Cyclocondensation | Microwave-assisted synthesis (100°C, 30 min) | 20% | [4] |

| 2 | Pyridinyl coupling | Switch to PdCl₂(dtbpf)/K₃PO₄ | 15% | [16] |

| 3 | Methanol reduction | Use NaBH₄/CeCl₃ in MeOH | 10% | [14] |

Key Insight : Trace water in Step 3 can deactivate NaBH₄; anhydrous MeOH with molecular sieves improves efficiency .

Q. How to design stability-indicating assays for degradation products?

- Forced Degradation : Expose to UV light (254 nm, 48h), 3% H₂O₂ (24h), and 0.1N HCl/NaOH (72h).

- HPLC-MS Analysis : Identify degradation products (e.g., pyrazole ring-opened aldehydes or fluorophenyl-hydroxylated byproducts). Use a QTOF-MS to confirm m/z values .

Note : Degradation pathways correlate with Voriconazole analogs (), where fluorophenyl groups resist hydrolysis but pyridine rings oxidize readily.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.